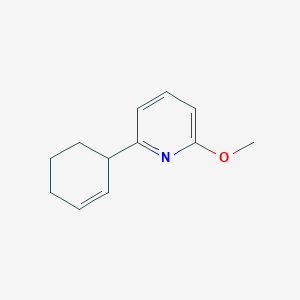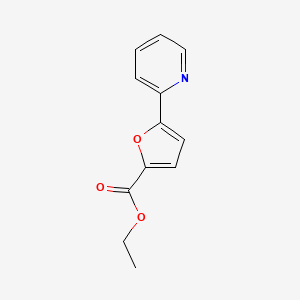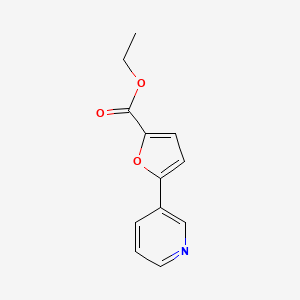
Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate, commonly known as EMPTE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EMPTE is a heterocyclic compound that belongs to the family of thiophenes, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Mechanism
- A study by Gomha, Muhammad, and Edrees (2017) focused on the synthesis of a novel compound closely related to Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate. They described the mechanism and confirmed the structure through elemental analysis and spectral data, highlighting its potential in antitumor activities against human lung and hepatocellular carcinoma cell lines (Gomha, Muhammad, & Edrees, 2017).
Chemical Reactions and Derivatives
- Sun, Huang, and Ding (2010) explored the transformation of a compound similar to Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate into iminophosphorane and its subsequent reactions. This study sheds light on the chemical versatility and potential applications of such compounds (Sun, Huang, & Ding, 2010).
Antibacterial and Antifungal Activity
- The synthesis and biological activity of similar thiophene-Schiff bases, as well as their metal complexes, were investigated by Altundas et al. (2010). They found that some compounds exhibited significant antibacterial and antifungal activities, comparable to standard drugs (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Synthesis and Anti-Microbial Evaluation
- A 2021 study by Spoorthy et al. focused on synthesizing and evaluating the anti-microbial activities of compounds structurally related to Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate. Their work highlights the potential of these compounds in developing new anti-microbial agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Antiproliferative Activities
- Ghorab et al. (2013) synthesized and tested a series of thiophene derivatives, including compounds similar to Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate, for their antiproliferative activities. They found these compounds were active against breast and colon cancer cell lines (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).
Fluorescence and Electropolymerization
- Li et al. (2020) examined the electropolymerization and electrochromic performances of novel tetrathiafulvalene–thiophene assemblies, suggesting applications in materials science and engineering (Li, Deng, Cai, Wang, Wang, & Shen, 2020).
Anticancer Agent Synthesis
- Temple et al. (1983) explored the synthesis of potential anticancer agents using a process that involves the hydrolysis and reaction of compounds structurally similar to Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate. Their research contributes to the development of novel cancer treatments (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Eigenschaften
IUPAC Name |
ethyl 5-(6-methylpyridin-3-yl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)12-7-6-11(17-12)10-5-4-9(2)14-8-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOCDMXJSVKGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501213443 | |
| Record name | Ethyl 5-(6-methyl-3-pyridinyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate | |
CAS RN |
1187170-31-5 | |
| Record name | Ethyl 5-(6-methyl-3-pyridinyl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(6-methyl-3-pyridinyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



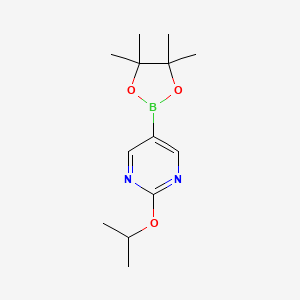
![N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one](/img/structure/B1391852.png)
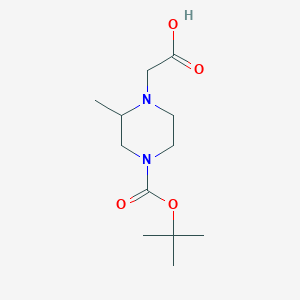
![1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-](/img/structure/B1391859.png)
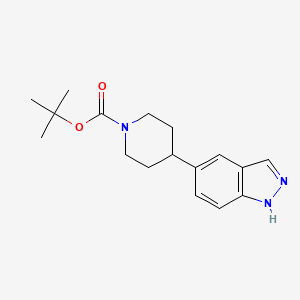
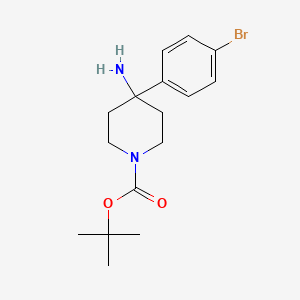
![Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391862.png)
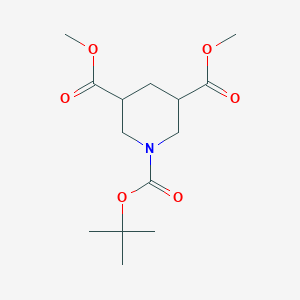
![8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391865.png)


